molecular formula C11H9Cl2NO3 B2731050 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1401093-84-2

3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B2731050
CAS RN: 1401093-84-2
M. Wt: 274.1
InChI Key: FUMDEZTXUVSZKQ-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The 3,5-dichlorophenyl group suggests the presence of a phenyl ring with chlorine atoms at the 3rd and 5th positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors like melting point, boiling point, density, etc. Unfortunately, without specific data or research on this compound, I can’t provide this information .

Scientific Research Applications

Corrosion Inhibition

Research on similar compounds has shown applications in corrosion inhibition. For instance, triazole derivatives have been studied for their efficiency in preventing corrosion of mild steel in acidic media. Such compounds exhibit high inhibition efficiencies, suggesting that related chemicals, including those with oxazole functionalities, could serve similarly protective roles in industrial and engineering contexts (Lagrenée et al., 2002).

Synthetic Chemistry

In synthetic chemistry, compounds with oxazole and triazole rings have facilitated the development of novel synthesis routes. For example, cross-coupling reactions of boronic acids with dihalo heterocycles have been explored, highlighting the versatility of carboxylic acid anion moieties as directing groups. This research points to methods for selectively producing substituted nicotinic acids and triazoles, which could inform the synthetic approaches for related compounds (Houpis et al., 2010).

Macrolide Synthesis

Oxazoles have been utilized as masked forms of activated carboxylic acids in the synthesis of macrolides, including compounds like recifeiolide and curvularin. This application demonstrates the potential of oxazole derivatives in the synthesis of complex organic molecules with potential pharmaceutical applications (Wasserman et al., 1981).

Polymer Science

In polymer science, benzoxazole derivatives have been employed in the synthesis of thermotropic polyesters. These materials, which are based on specific carboxylic acid derivatives, indicate the utility of such compounds in creating polymers with unique physical properties, potentially including those derived from 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (Kricheldorf & Thomsen, 1992).

Molecular Docking and Drug Design

Research on triazole and oxazole derivatives has also included molecular docking studies to explore their potential as anticancer and antimicrobial agents. Such studies suggest that oxazole-containing compounds might offer valuable scaffolds for developing new pharmaceuticals with targeted biological activities (Katariya et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should always be followed when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical agent, future research could involve more in-depth studies into its efficacy, side effects, etc .

properties

IUPAC Name

3-(3,5-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)6-2-7(12)4-8(13)3-6/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMDEZTXUVSZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Synthesis routes and methods

Procedure details

5.00 g (16.55 mmol) of ethyl 3-(3,5-dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate were dissolved in 50 ml of ethanol, and 24.82 ml of 1N NaOH were then added. After 1 h of stirring at RT, the solvent was removed, 100 ml of water were added and the aqueous phase was adjusted to pH 2 by addition of 2N HCl. The product formed was obtained by extraction with 100 ml of ethyl acetate, drying the organic phase over Na2SO4, filtration and concentration.
Name
ethyl 3-(3,5-dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
24.82 mL
Type
reactant
Reaction Step Two

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